molecular formula C12H22N2O B11035656 1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one

1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one

Cat. No.: B11035656
M. Wt: 210.32 g/mol
InChI Key: JQUHRIHWCQXGKZ-UHFFFAOYSA-N
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Description

1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 1-methylbutyl group and a propenone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 1-Methylbutyl Group: The piperazine ring is then alkylated with 1-methylbutyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Propenone Moiety: The final step involves the condensation of the substituted piperazine with propenone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methylbutyl)piperazino]-2-propen-1-one
  • 1-[4-(3-Methylbutyl)piperazino]-2-propen-1-one
  • 1-[4-(1-Ethylbutyl)piperazino]-2-propen-1-one

Uniqueness

1-[4-(1-Methylbutyl)piperazino]-2-propen-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(4-pentan-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C12H22N2O/c1-4-6-11(3)13-7-9-14(10-8-13)12(15)5-2/h5,11H,2,4,6-10H2,1,3H3

InChI Key

JQUHRIHWCQXGKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1CCN(CC1)C(=O)C=C

Origin of Product

United States

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